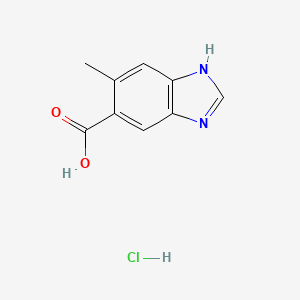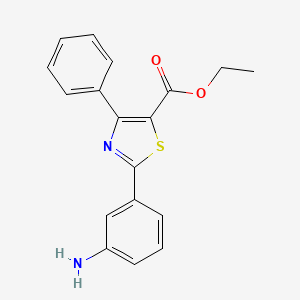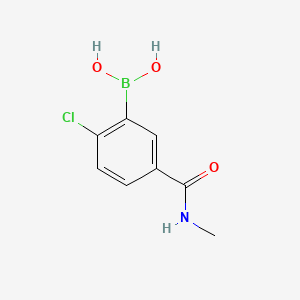
Bis(methylcyclopentadienyl)difluorotitanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Bis(methylcyclopentadienyl)difluorotitanium(IV) is C12H14F2Ti . The compound is a type of metallocene, which means it contains a metal atom (in this case, titanium) sandwiched between two cyclopentadienyl rings. Each of these rings has a methyl group attached to it. The compound also contains two fluoride atoms.Physical And Chemical Properties Analysis
The molecular weight of Bis(methylcyclopentadienyl)difluorotitanium(IV) is 244.10300 . The compound appears as a white or yellowish powder. Other physical and chemical properties such as melting point, boiling point, and density were not provided in the search results.Mecanismo De Acción
The mechanism of action of difluorotitanium(IV) is not fully understood. It is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This enables it to act as a catalyst in the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of difluorotitanium(IV) have not been extensively studied. However, some studies have shown that the compound can have an inhibitory effect on certain enzymes, such as cytochrome P450. It is also believed to have an effect on the transport of certain molecules, such as glucose, across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Difluorotitanium(IV) has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of temperatures and pH levels. It is also highly soluble in organic solvents, which makes it easy to use in a variety of experiments. However, the compound is also toxic and should be handled with caution.
Direcciones Futuras
There are several potential future directions for the use of difluorotitanium(IV). It could be used in the production of new materials, such as nanomaterials and polymers. It could also be used in the development of new catalysts for organic synthesis. Additionally, the compound could be used to study the biochemical and physiological effects of titanium compounds in living organisms. Finally, it could be used to develop new methods for the synthesis of pharmaceuticals and other organic compounds.
Métodos De Síntesis
The synthesis of difluorotitanium(IV) involves the reaction of titanium tetrachloride with a mixture of methylcyclopentadiene and ethylene in the presence of a catalyst. The reaction is performed under an inert atmosphere, such as argon, and at a temperature of around 100°C. The reaction yields difluorotitanium(IV) and ethylene chloride as the main products.
Aplicaciones Científicas De Investigación
Difluorotitanium(IV) is widely used in scientific research, particularly in the fields of catalysis, organic synthesis, and materials science. It is used as a catalyst in the production of polymers, pharmaceuticals, and other organic compounds. It is also used in the synthesis of nanomaterials, such as carbon nanotubes, and in the synthesis of inorganic materials, such as zeolites.
Safety and Hazards
Propiedades
IUPAC Name |
difluorotitanium;2-methylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAZFJHTAXAWAW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[CH-]C=C1.CC1=C[CH-]C=C1.F[Ti]F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2Ti-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)
![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)
![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)